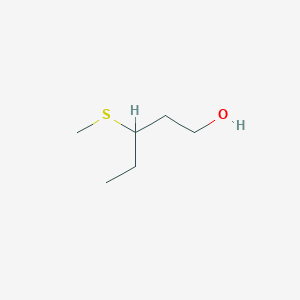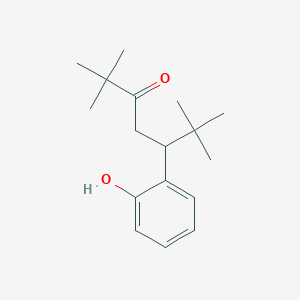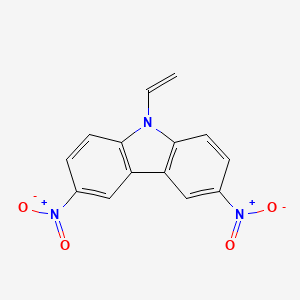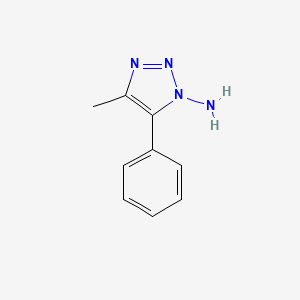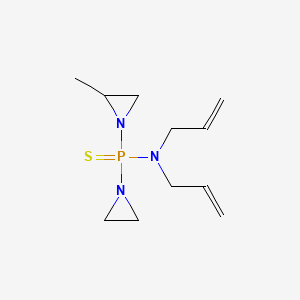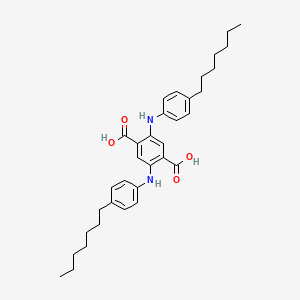
2,5-Bis(4-heptylanilino)benzene-1,4-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Bis(4-heptylanilino)benzene-1,4-dicarboxylic acid is an organic compound characterized by its complex structure, which includes two heptylanilino groups attached to a benzene ring with two carboxylic acid groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(4-heptylanilino)benzene-1,4-dicarboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of 2,5-dibromoterephthalic acid with 4-heptylaniline under specific conditions to form the desired product. The reaction often requires a catalyst and is conducted under controlled temperatures to ensure the correct formation of the compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to maintain precise reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Bis(4-heptylanilino)benzene-1,4-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups attached to the benzene ring.
Reduction: This can lead to the formation of different derivatives by reducing the carboxylic acid groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or aldehydes. Substitution reactions can introduce a variety of functional groups, leading to a wide range of derivatives .
Aplicaciones Científicas De Investigación
2,5-Bis(4-heptylanilino)benzene-1,4-dicarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and polymers.
Biology: Its derivatives may be studied for their potential biological activities.
Medicine: Research may explore its use in drug development, particularly for its potential therapeutic properties.
Mecanismo De Acción
The mechanism by which 2,5-Bis(4-heptylanilino)benzene-1,4-dicarboxylic acid exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, depending on the functional groups present and the overall structure of the compound. The exact pathways and targets would vary based on the specific application and the derivatives used .
Comparación Con Compuestos Similares
Similar Compounds
- Phthalic acid (1,2-benzenedicarboxylic acid)
- Isophthalic acid (1,3-benzenedicarboxylic acid)
- Terephthalic acid (1,4-benzenedicarboxylic acid)
Uniqueness
These groups can influence the compound’s reactivity, solubility, and interactions with other molecules, making it a valuable compound for various research and industrial purposes .
Propiedades
Número CAS |
43002-40-0 |
|---|---|
Fórmula molecular |
C34H44N2O4 |
Peso molecular |
544.7 g/mol |
Nombre IUPAC |
2,5-bis(4-heptylanilino)terephthalic acid |
InChI |
InChI=1S/C34H44N2O4/c1-3-5-7-9-11-13-25-15-19-27(20-16-25)35-31-23-30(34(39)40)32(24-29(31)33(37)38)36-28-21-17-26(18-22-28)14-12-10-8-6-4-2/h15-24,35-36H,3-14H2,1-2H3,(H,37,38)(H,39,40) |
Clave InChI |
HGNLXWCBFJXHAB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC1=CC=C(C=C1)NC2=CC(=C(C=C2C(=O)O)NC3=CC=C(C=C3)CCCCCCC)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1-Dimethyl-3-[2-(trimethylsilyl)ethyl]-2,3-dihydro-1H-silole](/img/structure/B14659505.png)



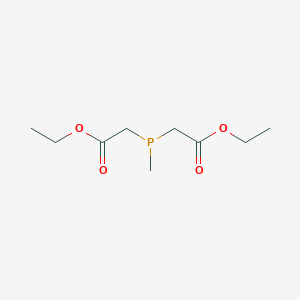
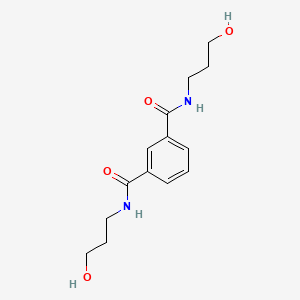
![Trimethyl[(trichlorogermyl)oxy]silane](/img/structure/B14659536.png)
